molecular formula C20H16N6O3S B3003296 N-(benzo[d][1,3]dioxol-5-yl)-2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 941905-86-8

N-(benzo[d][1,3]dioxol-5-yl)-2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No. B3003296
CAS RN: 941905-86-8
M. Wt: 420.45
InChI Key: ULGHEVFOWUHDBP-UHFFFAOYSA-N
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Description

The compound "N-(benzo[d][1,3]dioxol-5-yl)-2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide" is a complex organic molecule that appears to be related to a class of compounds known for their interaction with benzodiazepine receptors. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs and biological activities.

Synthesis Analysis

The synthesis of related compounds, such as the N,N-diethyl-(2-arylpyrazolo[1,5-a]pyrimidin-3-yl)acetamides, involves novel synthetic methods that result in a range of binding affinities for benzodiazepine receptors . Similarly, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides also involves exploring the variability of substituents, which could be relevant for the synthesis of the compound . These methods and the structural features they explore, such as substituents on the pyrimidine moiety, could be crucial for the synthesis of "N-(benzo[d][1,3]dioxol-5-yl)-2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide".

Molecular Structure Analysis

The molecular structure of compounds similar to the one is significant in determining their selectivity and affinity for peripheral benzodiazepine receptors (PBR). The papers suggest that the presence of certain substituents on the pyrimidine ring is important for selectivity between PBR and central benzodiazepine receptors (CBR) . Additionally, a 3D-QSAR model was used to investigate the effects of different substitutions on the acetamide moiety, which could be applied to analyze the molecular structure of the compound .

Chemical Reactions Analysis

The chemical reactions involving these compounds typically focus on their interaction with benzodiazepine receptors. The binding assays using radioligands indicate that these compounds can exhibit a broad range of binding affinities, and some have the ability to stimulate steroid biosynthesis in C6 glioma rat cells . This suggests that "N-(benzo[d][1,3]dioxol-5-yl)-2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide" may also interact with these receptors and potentially affect steroid biosynthesis.

Physical and Chemical Properties Analysis

While the papers do not directly provide physical and chemical properties of the specific compound , they do offer insights into the properties of structurally related compounds. For instance, the binding affinities and selectivity for PBR over CBR are influenced by the structural features of the compounds . The ability of some compounds to increase pregnenolone formation in C6 glioma rat cells indicates that they may have specific physical and chemical properties that facilitate this biological activity . These properties are likely to be relevant when analyzing "N-(benzo[d][1,3]dioxol-5-yl)-2-((3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide".

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

Future research could focus on exploring the potential uses of this compound, particularly in the field of medicinal chemistry. The presence of the benzodioxole, triazolopyrimidine, and acetamide groups suggests that it could have interesting biological activity .

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O3S/c27-17(23-14-6-7-15-16(8-14)29-12-28-15)10-30-20-18-19(21-11-22-20)26(25-24-18)9-13-4-2-1-3-5-13/h1-8,11H,9-10,12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGHEVFOWUHDBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=NC4=C3N=NN4CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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